

# Lturm34: A Comparative Analysis of a Potent DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Lturm34** with other notable PI3K/DNA-PK inhibitors. The data presented is compiled from various sources to offer an objective overview of its efficacy and selectivity, supported by experimental data and methodologies.

#### **Introduction to Lturm34**

**Lturm34** is a potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of 34 nM.[1][2][3] It demonstrates significant selectivity for DNA-PK over Phosphoinositide 3-kinases (PI3Ks), exhibiting a 170-fold greater selectivity.[1][2][3] This high selectivity makes **Lturm34** a valuable tool for studying the specific roles of DNA-PK in cellular processes, particularly in the context of DNA repair and cancer biology.

# **Comparative Efficacy and Selectivity**

To contextualize the performance of **Lturm34**, this guide compares it against other well-characterized inhibitors that target the PI3K/DNA-PK pathway: NU7026, PI-103, KU-0060648, and Samotolisib (LY3023414).

## **Table 1: In Vitro Kinase Inhibition Profile**



| Inhibitor                          | DNA-PK<br>IC50 (nM) | PI3Kα<br>IC50 (nM) | PI3Kβ<br>IC50 (nM) | PI3Ky<br>IC50 (nM) | PI3Kδ<br>IC50 (nM) | mTOR<br>IC50 (nM) |
|------------------------------------|---------------------|--------------------|--------------------|--------------------|--------------------|-------------------|
| Lturm34                            | 34[1][2][3]         | >5000[3]           | 5800[1][2]         | -                  | 8500[1][2]         | -                 |
| NU7026                             | 230[4]              | 13000[4]           | -                  | -                  | -                  | 6400[4]           |
| PI-103                             | 23                  | 2                  | 3                  | 15                 | 3                  | 30                |
| KU-<br>0060648                     | 8.6                 | 4                  | 0.5                | 590                | 0.1                | -                 |
| Samotolisi<br>b<br>(LY302341<br>4) | 4.24[2]             | 6.07[2]            | 77.6[2]            | 23.8[2]            | 38[2]              | 165[2]            |

Data compiled from multiple sources. "-" indicates data not readily available.

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Inhibitor                  | Cell Line         | Cancer Type                      | IC50 (μM)                                                  |
|----------------------------|-------------------|----------------------------------|------------------------------------------------------------|
| Lturm34                    | HOP-92            | Non-small cell lung              | Shows 54% inhibition (concentration not specified)[1][2]   |
| NU7026                     | N87               | Gastric Cancer                   | Radiosensitizing effect<br>observed at 5-20<br>µM[5][6][7] |
| PI-103                     | U87MG             | Glioblastoma                     | < 0.1 (inhibition of p-<br>Akt)[8]                         |
| KU-0060648                 | MCF7              | Breast Cancer                    | 0.039 (inhibition of p-<br>Akt)[9]                         |
| SW620                      | Colorectal Cancer | >10 (inhibition of p-<br>Akt)[9] |                                                            |
| Samotolisib<br>(LY3023414) | U87MG             | Glioblastoma                     | 0.106 (inhibition of p-<br>Akt T308)[2][9][10]             |



Note: The antiproliferative data is presented for different cell lines and endpoints, highlighting the need for direct head-to-head studies.

# **Signaling Pathway and Experimental Workflows**

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: PI3K/AKT/mTOR and DNA-PK signaling pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulforhodamine B (SRB) Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ulab360.com [ulab360.com]
- 5. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Samotolisib | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Lturm34: A Comparative Analysis of a Potent DNA-PK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608666#lturm34-efficacy-compared-to-other-pi3k-dna-pk-inhibitors]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com